4-Nonyl Phenol-13C6 Diethoxylate
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Overview
Description
4-Nonyl Phenol-13C6 Diethoxylate: is a chemical compound with the molecular formula 13C6 C13 H32 O3 and a molecular weight of 314.41 g/mol . It is a stable isotope-labeled compound, often used in scientific research for various analytical purposes. This compound is a derivative of nonylphenol, which is known for its surfactant properties and widespread use in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Nonyl Phenol-13C6 Diethoxylate typically involves the reaction of 4-Nonyl Phenol with 13C6-labeled ethylene oxide . The reaction is carried out under controlled conditions to ensure the incorporation of the 13C6 isotope into the ethoxylate chain .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale ethoxylation processes. The reaction is conducted in the presence of a catalyst, usually a base such as potassium hydroxide, at elevated temperatures and pressures. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nonyl Phenol-13C6 Diethoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent nonylphenol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxylate chain can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Nonylphenol carboxylic acids.
Reduction: Nonylphenol.
Substitution: Various substituted nonylphenol derivatives.
Scientific Research Applications
4-Nonyl Phenol-13C6 Diethoxylate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Protein-Lipid Interactions: Studying the interactions between proteins and lipids.
Protein Analysis: Investigating the stability and properties of proteins in the presence of surfactants.
Environmental Analysis: Used as an analytical standard for detecting nonylphenol ethoxylates in environmental samples
Mechanism of Action
The mechanism of action of 4-Nonyl Phenol-13C6 Diethoxylate varies depending on its application. In the study of protein-lipid interactions, it modifies the properties of lipids, enhancing their interaction with proteins. This modification can affect the stability and solubility of proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Nonylphenol Ethoxylate: Similar in structure but lacks the 13C6 isotope labeling.
Octylphenol Ethoxylate: Another ethoxylated phenol with a shorter alkyl chain.
Nonylphenol Diethoxylate: Similar but without the isotope labeling
Uniqueness: 4-Nonyl Phenol-13C6 Diethoxylate is unique due to its stable isotope labeling, which makes it particularly useful in analytical and environmental studies. The 13C6 labeling allows for precise tracking and quantification in various research applications, setting it apart from other nonylphenol ethoxylates .
Properties
CAS No. |
1346602-11-6 |
---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
314.416 |
IUPAC Name |
2-[2-(4-nonylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3/i10+1,11+1,12+1,13+1,18+1,19+1 |
InChI Key |
BLXVTZPGEOGTGG-AUGRNHFJSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCO |
Synonyms |
2-[2-(4-nonylphenoxy)ethoxy]ethanol-13C6; 2-[2-(p-Nonylphenoxy)ethoxy]ethanol-13C6; 4-n-Nonylphenol Diethoxylate-13C6; Diethylene Glycol Mono-p-nonylphenyl Ether-13C6; Diethylene Glycol p-Nonylphenyl Ether-13C6; EON 2-13C6; |
Origin of Product |
United States |
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